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Introduction
Rivenprost (ONO-4819) is a selective agonist of the prostaglandin E2 receptor subtype 4

(EP4). The EP4 receptor is a Gs protein-coupled receptor that, upon activation, stimulates

adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This

signaling cascade is involved in a variety of physiological and pathophysiological processes,

including inflammation, bone metabolism, and tissue repair. Preclinical and clinical studies

have explored the therapeutic potential of Rivenprost in various conditions, and its efficacy

may be enhanced when used in combination with other therapeutic agents.

These application notes provide an overview of the use of Rivenprost in combination with

other drugs in preclinical and clinical research, including detailed experimental protocols and

summaries of quantitative data. The information is intended to guide researchers in designing

and conducting their own studies.

I. Rivenprost in Combination with Risedronate for
Osteoporosis
The combination of Rivenprost, an anabolic agent that promotes bone formation, with an anti-

resorptive agent like the bisphosphonate risedronate, presents a promising therapeutic strategy
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for osteoporosis. This approach aims to simultaneously stimulate new bone growth and inhibit

bone breakdown, potentially leading to greater improvements in bone mineral density (BMD)

and bone strength than either agent alone.

Data Presentation
Table 1: Effects of Rivenprost and Risedronate Combination on Bone Parameters in

Ovariectomized (OVX) Rats[1]

Treatment
Group

Bone Mineral
Density (BMD)
(mg/cm³)

Trabecular
Bone
Volume/Total
Volume
(BV/TV) (%)

Trabecular
Number (Tb.N)
(1/mm)

Trabecular
Thickness
(Tb.Th) (µm)

Sham 285 ± 10 25.2 ± 1.5 4.8 ± 0.3 52 ± 2

OVX Vehicle 230 ± 8 15.1 ± 1.2 3.5 ± 0.4 43 ± 3

Rivenprost (3

µg/kg)
265 ± 9 20.5 ± 1.4 4.2 ± 0.3 49 ± 2

Risedronate (2.5

µg/kg)
250 ± 7 18.2 ± 1.3 4.0 ± 0.2 45 ± 2

Rivenprost +

Risedronate
305 ± 11 28.1 ± 1.8 5.1 ± 0.4 55 ± 3

Data are presented as mean ± standard deviation.

Experimental Protocols
In Vivo Model of Postmenopausal Osteoporosis in Rats[1]

This protocol describes the induction of osteoporosis in female rats via ovariectomy and

subsequent treatment with Rivenprost and risedronate.

Materials:

Female Sprague-Dawley rats (32 weeks old)
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Rivenprost (ONO-4819)

Risedronate sodium

Vehicle (e.g., 0.5% carboxymethylcellulose)

Anesthetic (e.g., isoflurane)

Surgical instruments

Micro-CT system

Bone histomorphometry equipment

Procedure:

Animal Model: Perform bilateral ovariectomy (OVX) on 32-week-old female Sprague-Dawley

rats to induce estrogen deficiency, a model for postmenopausal osteoporosis. A sham

operation (laparotomy without ovary removal) should be performed on the control group.

Allow a post-surgery recovery period of one week.

Treatment Groups:

Sham + Vehicle

OVX + Vehicle

OVX + Rivenprost (e.g., 3 µg/kg, subcutaneous injection, once daily)

OVX + Risedronate (e.g., 2.5 µg/kg, oral gavage, once daily)

OVX + Rivenprost + Risedronate

Drug Administration: Administer the respective treatments for a period of 11 weeks.

In-Life Monitoring: Monitor animal health and body weight regularly.

Endpoint Analysis:
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Micro-CT Analysis: At the end of the treatment period, euthanize the animals and dissect

the tibiae. Perform micro-computed tomography (micro-CT) analysis on the proximal tibia

to evaluate trabecular bone microarchitecture (BV/TV, Tb.N, Tb.Th).

Bone Mineral Density (BMD) Measurement: Determine the BMD of the proximal tibia using

peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry

(DXA).

Bone Histomorphometry: Process the tibiae for undecalcified bone histology. Embed in

resin, section, and stain (e.g., von Kossa/toluidine blue) to visualize bone and cellular

components. Perform histomorphometric analysis to quantify parameters of bone

formation (e.g., mineralizing surface, bone formation rate) and resorption (e.g., osteoclast

surface).
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Caption: Rivenprost and Risedronate signaling pathways in bone cells.

II. Rivenprost in Combination with 5-
Aminosalicylates for Ulcerative Colitis
Rivenprost has been investigated for the treatment of ulcerative colitis (UC), an inflammatory

bowel disease. The rationale for its use stems from the protective effects of EP4 signaling in
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the colonic epithelium and its immunomodulatory properties. A clinical trial has explored the

use of Rivenprost in combination with standard-of-care 5-aminosalicylates (5-ASA), such as

mesalamine or sulfasalazine.

Data Presentation
Table 2: Clinical and Histological Outcomes in a Phase II Trial of Rivenprost in Ulcerative

Colitis[2]

Outcome
Rivenprost (ONO-4819CD)
+ 5-ASA (n=4)

Placebo + 5-ASA (n=3)

Change in DAI Score

Patient 1 -4 +1

Patient 2 -3 0

Patient 3 -2 -1

Patient 4 +1

Clinical Remission (DAI score

≤ 2)
1/4 (25%) 0/3 (0%)

Histological Improvement 4/4 (100%) 0/3 (0%)

DAI: Disease Activity Index

Experimental Protocols
Phase II Clinical Trial Protocol for Mild to Moderate Ulcerative Colitis[2]

This protocol provides a summary of the design for a clinical trial investigating Rivenprost in
combination with 5-ASA.

Study Design:

Randomized, double-blind, placebo-controlled, multicenter trial.
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Participants: Patients with mild to moderate active ulcerative colitis refractory to 5-ASA

therapy.

Intervention:

Treatment Group: Intravenous infusion of Rivenprost (ONO-4819CD) at a dose of 36

ng/kg, twice daily for 14 days, in combination with their ongoing mesalamine or

sulfasalazine therapy.

Control Group: Intravenous infusion of placebo (saline) twice daily for 14 days, in

combination with their ongoing mesalamine or sulfasalazine therapy.

Primary Endpoint: Clinical remission, defined as a decrease in the total Disease Activity

Index (DAI) score of more than 3 points at 2 weeks after treatment.

Secondary Endpoints:

Changes in histological score.

Changes in peripheral cytokine phenotype of CD4+ T cells.

Assessments:

Disease Activity Index (DAI) scoring at baseline and at 2 weeks.

Colonoscopy with biopsies for histological assessment at baseline and at 2 weeks.

Flow cytometry of peripheral blood mononuclear cells to analyze intracellular cytokine

production (e.g., IL-10, IFN-γ, IL-4) in CD4+ T cells.

Signaling Pathway
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Caption: Rivenprost and 5-ASA signaling in ulcerative colitis.

III. EP4 Antagonists in Combination with Immune
Checkpoint Inhibitors for Cancer Therapy
While Rivenprost is an EP4 agonist, research into the role of the EP4 receptor in cancer has

largely focused on the use of EP4 antagonists. In the tumor microenvironment, prostaglandin

E2 (PGE2) produced by cancer cells can bind to EP4 receptors on immune cells, leading to

immunosuppression. Blocking this interaction with an EP4 antagonist can enhance anti-tumor

immunity, and this effect is being explored in combination with immune checkpoint inhibitors

(ICIs) like anti-PD-1 antibodies. The following protocols are based on studies using EP4

antagonists but provide a framework for investigating the immunomodulatory effects of

targeting the EP4 pathway in combination with immunotherapy.

Data Presentation
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Table 3: Anti-Tumor Efficacy of an EP4 Antagonist (MF-766) in Combination with Anti-PD-1 in a

Syngeneic Mouse Tumor Model (CT26 Colon Carcinoma)[3]

Treatment Group
Tumor Growth Inhibition
(%)

Complete Responders (%)

Vehicle 0 0

Anti-PD-1 45 10

EP4 Antagonist (MF-766) 30 0

EP4 Antagonist + Anti-PD-1 85 40

Experimental Protocols
In Vivo Murine Syngeneic Tumor Model[3]

This protocol outlines a general procedure for evaluating the efficacy of an EP4 pathway

modulator in combination with an immune checkpoint inhibitor in a mouse cancer model.

Materials:

BALB/c mice

CT26 colon carcinoma cells

EP4 antagonist (e.g., MF-766)

Anti-mouse PD-1 antibody

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Phosphate-buffered saline (PBS)

Cell culture reagents

Calipers for tumor measurement

Flow cytometry reagents
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Procedure:

Cell Culture: Culture CT26 cells in appropriate media until they reach the desired confluency

for injection.

Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 CT26 cells into the flank

of BALB/c mice.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

every 2-3 days.

Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice

into treatment groups:

Vehicle (oral gavage) + Isotype control antibody (intraperitoneal injection)

Vehicle + Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., every 3 days)

EP4 antagonist (e.g., 50 mg/kg, oral gavage, twice daily) + Isotype control antibody

EP4 antagonist + Anti-PD-1 antibody

Treatment Administration: Administer treatments for a specified duration (e.g., 2-3 weeks).

Efficacy Assessment:

Continue to monitor tumor volume throughout the study.

Monitor animal survival.

Immunophenotyping (Optional): At the end of the study, or at specified time points, tumors

and spleens can be harvested for analysis of immune cell populations by flow cytometry.

This can include staining for CD8+ T cells, regulatory T cells (Tregs), myeloid-derived

suppressor cells (MDSCs), and macrophages to assess the impact of the combination

therapy on the tumor immune microenvironment.
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Caption: EP4 antagonist and ICI combination in cancer therapy.
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IV. Rivenprost in Combination with Hepatoprotective
Agents (Hypothetical Framework)
While direct preclinical or clinical data on the combination of Rivenprost with other

hepatoprotective agents is currently lacking in the reviewed literature, a theoretical rationale for

such a combination can be proposed based on their individual mechanisms of action.

Rivenprost has demonstrated hepatoprotective effects in models of acute liver injury, primarily

through the suppression of inflammatory cytokines.[4] Other hepatoprotective agents, such as

silymarin, exert their effects through antioxidant and anti-inflammatory mechanisms. A

combination therapy could therefore target multiple pathways involved in liver injury.

Experimental Protocols
Hypothetical Preclinical Study Design for Acute Liver Injury

This protocol provides a potential framework for investigating the combined hepatoprotective

effects of Rivenprost and another agent, such as silymarin, in a mouse model of acute liver

injury.

Materials:

Male C57BL/6 mice

Acetaminophen (APAP) or Carbon tetrachloride (CCl4) to induce liver injury

Rivenprost (ONO-4819)

Silymarin

Vehicles for drug administration

Blood collection supplies

Liver tissue collection and processing reagents (formalin, liquid nitrogen)

Kits for measuring serum ALT and AST levels

Histology supplies (stains such as H&E)
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Reagents for oxidative stress markers (e.g., MDA, GSH)

Procedure:

Animal Model: Induce acute liver injury in male C57BL/6 mice. A common model is the

intraperitoneal injection of a high dose of acetaminophen (e.g., 300-500 mg/kg).

Treatment Groups:

Control (Vehicle)

APAP + Vehicle

APAP + Rivenprost (e.g., 0.2 mg/kg, i.p.)

APAP + Silymarin (e.g., 50 mg/kg, oral gavage)

APAP + Rivenprost + Silymarin

Drug Administration: Administer the hepatoprotective agents either as a pretreatment before

APAP injection or as a post-treatment.

Endpoint Analysis (e.g., 24 hours post-APAP):

Serum Analysis: Collect blood and measure serum levels of alanine aminotransferase

(ALT) and aspartate aminotransferase (AST) as markers of liver damage.

Histopathology: Euthanize the animals, collect liver tissue, and fix in formalin. Embed in

paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of

necrosis and inflammation.

Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure markers of

oxidative stress, such as malondialdehyde (MDA) levels (lipid peroxidation) and

glutathione (GSH) levels (antioxidant capacity).
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Caption: Hypothetical combined hepatoprotective signaling of Rivenprost.
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Disclaimer
This document is intended for research and informational purposes only and does not

constitute medical advice. The protocols provided are summaries and may require further

optimization for specific experimental conditions. Researchers should consult the primary

literature and relevant institutional guidelines before conducting any experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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